molecular formula C7H13BrMg B14266399 Magnesium, bromo(3,4-dimethyl-3-pentenyl)- CAS No. 153943-69-2

Magnesium, bromo(3,4-dimethyl-3-pentenyl)-

Cat. No.: B14266399
CAS No.: 153943-69-2
M. Wt: 201.39 g/mol
InChI Key: TVRBJCVGZCQZJV-UHFFFAOYSA-M
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Description

Magnesium, bromo(3,4-dimethyl-3-pentenyl)- is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 3,4-dimethyl-3-pentenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, bromo(3,4-dimethyl-3-pentenyl)- is typically synthesized through the reaction of 3,4-dimethyl-3-pentenyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(3,4-dimethyl-3-pentenyl)- undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Magnesium, bromo(3,4-dimethyl-3-pentenyl)- has a wide range of applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the synthesis of polymers and advanced materials.

    Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.

    Industrial Chemistry: Applied in the production of fine chemicals and intermediates.

Mechanism of Action

The compound exerts its effects through the formation of a highly reactive carbanion intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Magnesium, bromo(4-methoxy-3,5-dimethylphenyl)-
  • Magnesium, bromo(4-fluoro-3,5-dimethylphenyl)-
  • Magnesium, bromo(4-methyl-3-penten-1-yl)-

Uniqueness

Magnesium, bromo(3,4-dimethyl-3-pentenyl)- is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research .

Properties

153943-69-2

Molecular Formula

C7H13BrMg

Molecular Weight

201.39 g/mol

IUPAC Name

magnesium;2,3-dimethylpent-2-ene;bromide

InChI

InChI=1S/C7H13.BrH.Mg/c1-5-7(4)6(2)3;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

TVRBJCVGZCQZJV-UHFFFAOYSA-M

Canonical SMILES

CC(=C(C)C[CH2-])C.[Mg+2].[Br-]

Origin of Product

United States

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